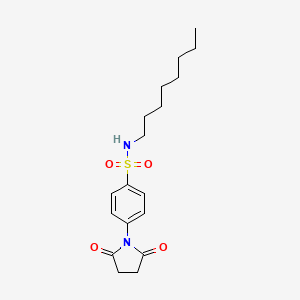![molecular formula C19H18FN3O2 B15012497 2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15012497.png)
2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is an organic compound that features a piperazine ring substituted with a fluorophenyl group and an isoindole-1,3-dione moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized by cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using fluorobenzene derivatives.
Formation of the Isoindole-1,3-Dione Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoindole-1,3-dione structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of automated synthesis equipment to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogenating agents and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced isoindole derivatives, and various substituted fluorophenyl derivatives .
Scientific Research Applications
2-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Shares the fluorophenyl-piperazine moiety but differs in the triazine structure.
2-((4-(4-Bromophenyl)piperazin-1-yl)methyl)-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-1,3-dioxane: Contains a similar piperazine ring but with different substituents.
Uniqueness
2-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of the fluorophenyl-piperazine moiety and the isoindole-1,3-dione structure. This unique combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H18FN3O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H18FN3O2/c20-16-7-3-4-8-17(16)22-11-9-21(10-12-22)13-23-18(24)14-5-1-2-6-15(14)19(23)25/h1-8H,9-13H2 |
InChI Key |
CAZYRXHOCMDTGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]biphenyl-2,2'-diamine](/img/structure/B15012414.png)
![(2R,3R,10bS)-2-(3-bromophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B15012419.png)
![4-tert-butyl-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15012424.png)

![N'-[(2Z)-Hex-5-EN-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B15012444.png)
![2-{[6-({(Z)-[5-(4-bromophenyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B15012445.png)
![N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide](/img/structure/B15012451.png)
![(2E)-3-imino-3-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}propanenitrile](/img/structure/B15012459.png)
![2,4-dimethoxy-N-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}aniline](/img/structure/B15012464.png)
![2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B15012476.png)
![N-(4-fluoro-3-nitrophenyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15012487.png)
![3-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15012490.png)
![2-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-chlorophenol](/img/structure/B15012496.png)
![N-Dibenzo[B,D]furan-3-YL-N-[(E)-1-(4-morpholino-3-nitrophenyl)methylidene]amine](/img/structure/B15012500.png)
